Bromantane

Catalog No.
S616524
CAS No.
87913-26-6
M.F
C16H20BrN
M. Wt
306.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromantane

CAS Number

87913-26-6

Product Name

Bromantane

IUPAC Name

N-(4-bromophenyl)adamantan-2-amine

Molecular Formula

C16H20BrN

Molecular Weight

306.24 g/mol

InChI

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2

InChI Key

LWJALJDRFBXHKX-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br

Synonyms

N-(4-Bromophenyl)tricyclo[3.3.1.13,7]decan-2-amine; Bromantan; N-(2-Adamantyl)-N-(4-bromophenyl)amine;

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br

Antidepressant effects

Studies in animal models suggest bromantane may possess antidepressant properties. Research indicates it can lower levels of pro-inflammatory cytokines (IL-6, IL-17, and IL-4) and normalize behavior in models of depression []. These findings warrant further investigation to explore its potential therapeutic application in humans.

Neuroprotective effects

Bromantane has been shown to increase the expression of neurotrophins, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in certain areas of the rat brain []. These neurotrophins play a crucial role in neuronal survival, differentiation, and repair. While the long-term implications for humans are unknown, this finding suggests potential neuroprotective benefits that require further exploration.

Effects on the dopaminergic system

Bromantane's mechanism of action is believed to involve the dopaminergic system, which plays a vital role in mood, reward, motivation, and movement. Studies suggest it may increase dopamine release and activity in the brain []. This action could contribute to its reported mood-boosting and psychostimulant effects, but further research is needed to fully understand its impact on the dopaminergic system and its potential therapeutic applications.

Other potential applications

Bromantane has been studied for its potential effects on various other areas, including:

  • Cognitive function: Some research suggests it may improve cognitive function in healthy individuals, but further studies are needed to confirm these findings [].
  • Physical performance: It has been investigated for its potential to enhance physical performance in athletes, but the evidence is inconclusive and further research is necessary [].
  • Neurological disorders: Studies are exploring its potential application in neurological disorders like Parkinson's disease, but more research is needed to understand its safety and efficacy in such contexts [].

Bromantane, chemically known as N-(4-bromophenyl)-N-(2-adamantyl)amine, is a synthetic compound belonging to the adamantane family. It is marketed under the trade name Ladasten and is recognized for its atypical properties as both a central nervous system stimulant and an anxiolytic agent. Developed in the late 1980s in Russia, bromantane has been utilized primarily for its actoprotective effects, enhancing physical and mental performance under stress without significantly increasing oxygen consumption .

The exact mechanism of action of bromantane remains under investigation. However, research suggests it interacts with the dopaminergic and possibly serotonergic neurotransmitter systems, influencing mood, cognition, and physical performance []. Unlike typical stimulants, bromantane's effects are thought to be milder and distinct [].

  • Limited Safety Data: The lack of extensive research on bromantane raises concerns about its long-term safety and potential side effects.
  • Potential for Abuse: Due to its reported stimulant and mood-boosting effects, there is a possibility of misuse or abuse of bromantane, particularly among athletes seeking performance enhancement.

Bromantane is synthesized through a reductive amination reaction involving adamantanone and para-bromoaniline in the presence of formic acid. This process typically yields high purity products with melting points around 108-109 °C. The reaction can be catalyzed by metal carbonyls under elevated pressure and temperature, facilitating the formation of bromantane from its precursors .

  • Reactants: Adamantanone + Para-bromoaniline + Formic Acid
  • Catalysts: Metal carbonyls (e.g., rhodium, ruthenium)
  • Conditions: Elevated pressure (5-100 atm) and temperature (25-200 °C)
  • Products: Bromantane with a yield of approximately 97% .

Bromantane exhibits a unique pharmacological profile. Unlike traditional stimulants that primarily enhance dopamine levels by blocking reuptake, bromantane increases the expression of key enzymes involved in dopamine biosynthesis, namely tyrosine hydroxylase and aromatic L-amino acid decarboxylase. This results in an increase in dopamine, serotonin, and norepinephrine levels in the brain . Additionally, bromantane has been shown to enhance neurotrophin levels, such as brain-derived neurotrophic factor, contributing to its neuroprotective effects .

The synthesis of bromantane can be achieved through several methods, with the most notable being:

  • Reductive Amination:
    • Involves reacting adamantanone with para-bromoaniline in formic acid.
    • The reaction is catalyzed by metal salts or carbonyls.
    • Yields high purity bromantane after hydrolysis and recrystallization.
  • Catalytic Methods:
    • Utilizing carbon monoxide and metal catalysts to facilitate the reaction under controlled conditions.
    • This method can improve yields and reduce reaction times compared to traditional methods .

Bromantane has several applications primarily in clinical settings:

  • Asthenia Treatment: Used to combat fatigue and improve physical performance in patients suffering from asthenia.
  • Actoprotector: Employed by military personnel for enhancing endurance and recovery during intense physical exertion without increasing oxygen consumption .
  • Neuroprotective Agent: Investigated for its potential benefits in cognitive enhancement and neuroprotection due to its effects on neurotransmitter systems .

Research indicates that bromantane interacts with various neurotransmitter systems:

  • It inhibits serotonin reuptake alongside dopamine reuptake, which is atypical for stimulants .
  • Bromantane has been shown to enhance GABAergic activity, contributing to its anxiolytic properties.
  • Caution is advised when combining bromantane with other stimulants due to potential synergistic effects that may lead to enhanced toxicity or unexpected reactions .

Bromantane shares structural and functional similarities with several other compounds within the adamantane class. Here are some notable comparisons:

Compound NameSimilarityUnique Features
AmantadineCentral nervous system stimulantPrimarily used for Parkinson's disease; antiviral properties
MemantineNMDA receptor antagonistUsed for Alzheimer's disease; distinct mechanism involving glutamate modulation
RimantadineAntiviral agentPrimarily used against influenza; less focus on CNS stimulation
ChlodantaneStimulant propertiesLess studied; similar structural features but different pharmacological profile
AdapromineStimulatory effectsLimited data available; primarily researched for its potential use as a nootropic

Bromantane's unique mechanism of action—primarily through indirect modulation of neurotransmitter synthesis—sets it apart from these compounds, which either directly inhibit reuptake or act on specific receptor systems .

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

305.07791 g/mol

Monoisotopic Mass

305.07791 g/mol

Heavy Atom Count

18

UNII

N1ILS53XWK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Irritant

Irritant

Other CAS

87913-26-6

Wikipedia

Bromantane

Dates

Modify: 2023-08-15

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